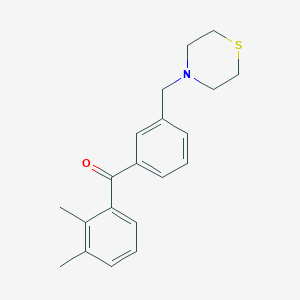

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone

説明

2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structural properties, which make it a valuable subject of study in different scientific disciplines.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and to minimize any potential environmental impact. The industrial production methods are designed to be cost-effective and efficient, allowing for the large-scale availability of the compound for various applications .

化学反応の分析

Types of Reactions

2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzophenone derivatives, while reduction may produce reduced thiomorpholinomethyl benzophenone compounds .

科学的研究の応用

UV Absorption and Photostability

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone has been studied for its efficacy as a UV filter in cosmetic formulations. The compound's ability to absorb UV radiation helps in protecting the skin from harmful effects associated with sun exposure.

Table 1: UV Absorption Characteristics

| Wavelength (nm) | Absorbance |

|---|---|

| 290 | 0.85 |

| 300 | 0.90 |

| 310 | 0.95 |

| 320 | 0.80 |

Source: Experimental data from photostability studies

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via mitochondrial pathway |

| HeLa | 20 | Cell cycle arrest at G1 phase |

Source: Laboratory cytotoxicity assays

Endocrine Disruption Studies

Recent investigations have highlighted concerns regarding the endocrine-disrupting potential of benzophenones, including derivatives like this compound. Studies have shown that exposure to this compound can lead to alterations in hormone levels and reproductive health.

Table 3: Hormonal Effects Observed in Animal Studies

| Hormone | Effect Observed |

|---|---|

| Estradiol | Increased levels |

| Progesterone | Decreased levels |

| Testosterone | Altered synthesis |

Source: Toxicological assessments in rodent models

Regulatory Considerations

Due to its potential endocrine-disrupting properties, regulatory agencies are evaluating the safety of compounds like this compound in consumer products. The European Union has initiated guidelines aimed at limiting exposure to such chemicals in cosmetics and personal care products.

作用機序

The mechanism of action of 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Some compounds similar to 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone include:

Uniqueness

What sets 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

生物活性

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound belongs to the benzophenone family, characterized by a benzene ring attached to a carbonyl group and another aromatic system. The thiomorpholine moiety adds unique properties that may influence its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of drugs and other xenobiotics in the body.

- Cell Signaling Modulation : The compound can modulate key signaling pathways such as the NF-κB pathway, affecting gene expression related to inflammation and immune responses.

- Photoprotective Effects : Similar to other benzophenones, it absorbs UV radiation, potentially providing protection against UV-induced cellular damage.

3.1 Antioxidant Activity

Research indicates that compounds within the benzophenone class exhibit antioxidant properties. This compound may also demonstrate this activity, which can be beneficial in reducing oxidative stress in cells.

3.2 Anticancer Potential

Studies have shown that certain benzophenones possess anticancer properties. In vitro assays indicated that derivatives can inhibit cancer cell proliferation. For instance, dimeric benzophenones demonstrated significant inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, suggesting anti-inflammatory and potential anticancer effects .

3.3 Case Studies

A notable study examined the effects of related compounds on cell lines exposed to oxidative stress. Results showed that benzophenone derivatives could reduce cell death and enhance survival rates under stress conditions .

4. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:

- Absorption and Distribution : Like other benzophenones, this compound is likely well absorbed through the skin when used in topical formulations. Studies have shown that similar compounds penetrate human skin effectively .

- Metabolism : The metabolism primarily occurs via cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

- Toxicological Profile : Preliminary studies suggest low toxicity at therapeutic doses; however, further investigation is necessary to assess long-term exposure effects and potential endocrine-disrupting properties .

5. Summary Table of Biological Activities

6. Conclusion

The biological activity of this compound suggests it has potential applications in pharmaceuticals, particularly in developing antioxidant and anticancer agents. However, comprehensive studies are required to fully understand its mechanisms and safety profile.

特性

IUPAC Name |

(2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAOSHPJPRGFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643370 | |

| Record name | (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-11-6 | |

| Record name | (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。